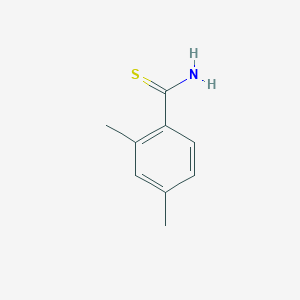

2,4-Dimethylbenzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylbenzenecarbothioamide is a chemical compound with the CAS Number: 57182-70-4 . It has a molecular weight of 165.26 and is typically stored at room temperature . The compound is usually available in powder form .

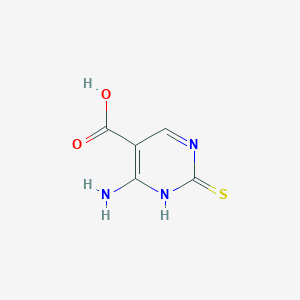

Molecular Structure Analysis

The InChI code for 2,4-Dimethylbenzenecarbothioamide is 1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2,4-Dimethylbenzenecarbothioamide is a powder that is stored at room temperature . It has a molecular weight of 165.26 .Applications De Recherche Scientifique

Proteomics Research

2,4-Dimethylbenzenecarbothioamide: is utilized in proteomics research due to its molecular properties. It serves as a valuable compound in the study of protein structure and function, aiding in the understanding of complex biological processes .

Agriculture

In agriculture, this compound finds potential use in the development of new herbicides. Its structural analog, 2,4-D, is a well-known herbicide, suggesting that 2,4-Dimethylbenzenecarbothioamide could be synthesized for similar applications .

Pharmaceuticals

The pharmaceutical industry could leverage 2,4-Dimethylbenzenecarbothioamide in drug synthesis, particularly in the creation of compounds with specific therapeutic effects. Its role in the synthesis of imidazoles, which are crucial in pharmaceuticals, highlights its significance .

Materials Science

In materials science, this compound’s unique properties may contribute to the development of novel materials with specific functionalities, such as enhanced durability or chemical resistance .

Chemical Synthesis

2,4-Dimethylbenzenecarbothioamide plays a role in chemical synthesis, where it may act as a building block for complex organic molecules. Its involvement in nickel-catalyzed reactions to form NH-imidazoles is an example of its application in synthetic chemistry .

Environmental Science

Environmental science research could benefit from 2,4-Dimethylbenzenecarbothioamide in the study of biodegradation processes and the development of eco-friendly materials for pollution control .

Biochemistry

In biochemistry, it is used for proteomics research, providing insights into protein interactions and functions. Its molecular characteristics make it suitable for detailed biochemical studies .

Analytical Chemistry

Analytical chemistry applications may include the use of 2,4-Dimethylbenzenecarbothioamide as a standard or reagent in various analytical techniques to quantify or identify other substances .

Safety and Hazards

The safety information available indicates that 2,4-Dimethylbenzenecarbothioamide may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mécanisme D'action

Mode of Action

The mode of action of 2,4-Dimethylbenzenecarbothioamide is currently unknown due to the lack of research on this specific compound. Generally, drugs exert their effects by binding to specific receptors or enzymes, altering their function, and leading to changes in cellular processes . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .

Propriétés

IUPAC Name |

2,4-dimethylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIEZGCCUAUGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368874 |

Source

|

| Record name | 2,4-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzenecarbothioamide | |

CAS RN |

57182-70-4 |

Source

|

| Record name | 2,4-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)